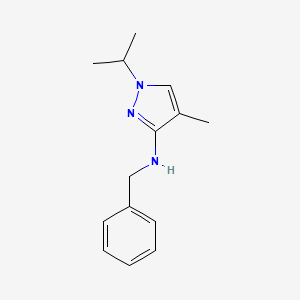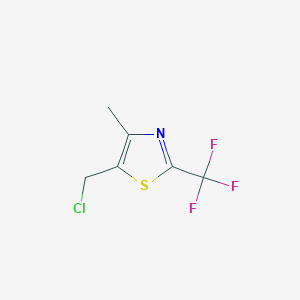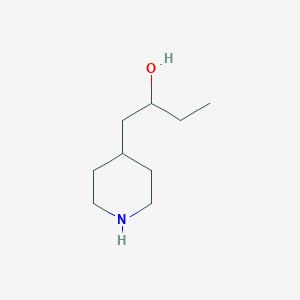amine](/img/structure/B11746425.png)
(E)-[(3-bromophenyl)methylidene](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3-bromophenyl)methylideneamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-bromophenyl)methylideneamine typically involves the condensation reaction between 3-bromobenzaldehyde and propylamine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The reaction can be monitored using techniques such as FT-IR spectroscopy to ensure the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for (E)-(3-bromophenyl)methylideneamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-(3-bromophenyl)methylideneamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-(3-bromophenyl)methylideneamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer activities due to its ability to form complexes with metal ions.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-(3-bromophenyl)methylideneamine involves its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through the nitrogen atom of the imine group and the bromine atom on the phenyl ring. This coordination can lead to the formation of stable metal complexes that exhibit various biological activities .
Comparison with Similar Compounds
Similar Compounds
- (E)-(4-bromophenyl)methylideneamine
- (E)-(3-chlorophenyl)methylideneamine
- (E)-(3-bromophenyl)methylideneamine
Uniqueness
(E)-(3-bromophenyl)methylideneamine is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which can influence its reactivity and coordination properties. This makes it distinct from other similar compounds where the halogen atom or the alkyl chain length may vary .
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
1-(3-bromophenyl)-N-propylmethanimine |
InChI |
InChI=1S/C10H12BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
QCEUSLVMDVPBIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B11746345.png)
![methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate](/img/structure/B11746357.png)
![3-[(2-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746370.png)
![3-cyclopropyl-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11746384.png)
![3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11746393.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746396.png)


amine](/img/structure/B11746406.png)

![1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B11746430.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746431.png)

![[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B11746440.png)
